![molecular formula C20H14FN3O2 B2878719 3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide CAS No. 2034423-54-4](/img/structure/B2878719.png)

3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

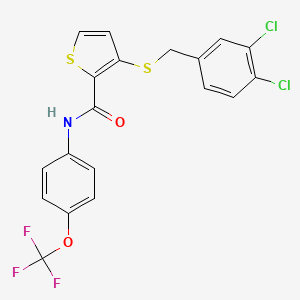

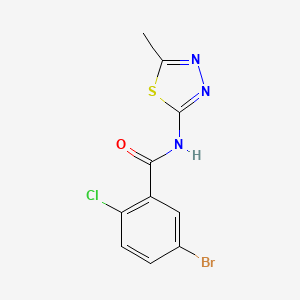

Compounds with structures similar to “3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide” belong to a class of organic compounds known as heterocyclic compounds. These compounds contain a ring structure containing at least one atom that is not carbon (for example, nitrogen, oxygen, sulfur, etc.). They are often used in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves the use of a series of chemical reactions, including intramolecular cyclization and nucleophilic substitution . The exact synthesis process can vary depending on the specific compound and the desired end product .Molecular Structure Analysis

The molecular structure of these compounds often includes a pyrimidine moiety, which exhibits a wide range of pharmacological activities . The exact structure can vary depending on the specific compound and its intended use .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. They often involve the use of various amines and a cyclic amide .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, they can exhibit different levels of solubility, stability, and reactivity .科学的研究の応用

Antiviral Activity

Indole derivatives, which share a structural similarity with the compound , have been reported to exhibit significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs. The fluoro-benzamide moiety could potentially enhance the binding affinity to viral proteins, thus increasing the efficacy of these compounds.

Anti-inflammatory Properties

The indole nucleus, found in many bioactive compounds, has demonstrated a range of biological activities, including anti-inflammatory effects . The incorporation of a fluorine atom, as seen in “3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide”, may further modulate the biological activity, potentially leading to more potent anti-inflammatory agents.

Anticancer Applications

Fluorinated pyridines, which are part of the compound’s structure, are known for their application in cancer therapy . They can be used to synthesize radiolabeled compounds for local radiotherapy, providing a targeted approach to cancer treatment. The electron-withdrawing fluorine atom can also influence the pharmacokinetic properties of these molecules, potentially leading to improved anticancer drugs.

Antimicrobial Effects

Compounds containing the indole scaffold have been identified as potent antimicrobial agents . The structural complexity and the presence of a fluorine atom could enhance the compound’s ability to disrupt microbial cell processes, offering a pathway for the development of new antimicrobial drugs.

Agricultural Chemical Applications

The introduction of fluorine atoms into lead structures is a common modification to develop agricultural products with improved properties . “3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide” could serve as a precursor for the synthesis of novel agrochemicals, leveraging the unique properties imparted by the fluorine atom.

Neuropharmacological Potential

Indole derivatives are known to interact with various receptors in the brain, suggesting their potential use in neuropharmacology . The specific structure of “3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide” might be explored for the development of new treatments for neurological disorders.

作用機序

While the exact mechanism of action for “3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide” is not known, similar compounds have been found to exhibit diverse types of biological and pharmaceutical activities . For example, they can act as inhibitors for certain enzymes, which can be useful in the treatment of various diseases .

将来の方向性

特性

IUPAC Name |

3-fluoro-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2/c1-12-16(23-18(25)14-8-5-9-15(21)10-14)11-17-20(22-12)26-19(24-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSSQUPZZZQJEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2878636.png)

![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)

![2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2878638.png)

![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)

![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)

![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)